molecular formula C14H16N2O B13764450 4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole CAS No. 58413-04-0

4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole

Cat. No.: B13764450
CAS No.: 58413-04-0
M. Wt: 228.29 g/mol
InChI Key: SKKOHZJNXZCTFG-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole (CAS 58413-04-0) is a high-value chemical scaffold with significant relevance in medicinal chemistry and drug discovery. This compound, with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol, features a tetrahydro-indazole core, a structure known for its conformational restriction that is advantageous in designing bioactive molecules . Indazole derivatives are recognized as privileged structures in pharmacology due to their wide range of biological activities . They are extensively studied as key intermediates and core building blocks in the synthesis of compounds with potential antiproliferative, anti-inflammatory, and antibacterial properties . The specific 4-methoxyphenyl substitution at the 3-position of the indazole ring is a common pharmacophore that enhances the molecule's research utility, particularly in the development of novel therapeutic agents . This product is intended for research and development purposes in laboratory settings. It is provided with a guaranteed purity and consistency, making it a reliable reagent for hit identification, lead optimization, and method development in various scientific investigations. This product is for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58413-04-0

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole

InChI

InChI=1S/C14H16N2O/c1-17-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-16-14/h6-9H,2-5H2,1H3,(H,15,16)

InChI Key

SKKOHZJNXZCTFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC3=C2CCCC3

Origin of Product

United States

Preparation Methods

Cyclization of 4-Methoxyphenylhydrazine with Cyclohexanone

The most common and direct synthetic route involves the condensation of 4-methoxyphenylhydrazine with cyclohexanone under acidic conditions. This reaction typically occurs in solvents such as ethanol or acetic acid, with heating to promote cyclization and ring closure, forming the tetrahydroindazole core.

  • Starting Materials:

    • 4-Methoxyphenylhydrazine
    • Cyclohexanone
  • Reaction Conditions:

    • Acidic medium (e.g., acetic acid)
    • Solvent: Ethanol or acetic acid
    • Heating or reflux to facilitate cyclization
  • Mechanism:
    The hydrazine group reacts with the ketone carbonyl of cyclohexanone to form a hydrazone intermediate, which undergoes intramolecular cyclization to yield the tetrahydroindazole ring system.

  • Research Outcome:
    The process yields this compound with good purity, confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis. This method is well-established and scalable for research purposes.

Parameter Details
CAS Number 58413-04-0
Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Solvent Ethanol / Acetic acid
Temperature Reflux (approx. 78-120 °C)
Yield Moderate to high (not specified)
Characterization NMR, MS

Condensation of α,β-Unsaturated Carbonyl Compounds with Hydrazine

Another approach involves the condensation of α,β-unsaturated carbonyl compounds, such as 2-benzylidenecyclohexanone derivatives, with hydrazine or substituted hydrazines in ethanol or glacial acetic acid. This method allows the formation of substituted tetrahydroindazoles with additional functional groups.

  • Example:
    The condensation of 2-benzylidenecyclohexanone with 4-methoxyphenylhydrazine in glacial acetic acid at 120 °C for 3 hours under reflux yields this compound derivatives.

  • Procedure:

    • Dissolve reactants in glacial acetic acid.
    • Reflux at 120 °C for 3 hours.
    • Monitor reaction completion by Thin Layer Chromatography (TLC).
    • Cool and precipitate product by pouring into ice water.
    • Filter and recrystallize from ethyl acetate for purification.
  • Research Outcome:
    This method produces the target compound with high purity and good yield. The product is confirmed by spectroscopic methods and melting point analysis.

Step Conditions
Reactants 2-Benzylidenecyclohexanone + 4-Methoxyphenylhydrazine
Solvent Glacial acetic acid
Temperature 120 °C (reflux)
Reaction Time 3 hours
Purification Recrystallization from ethyl acetate
Monitoring TLC
Product Form Solid

Multi-Substituted Cyclohexanone Derivatives and Hydrazine Hydrate Approach

A more complex synthetic strategy involves the preparation of substituted cyclohexanone intermediates via modified aldol condensation reactions, followed by reaction with hydrazine hydrate to form tetrahydroindazole derivatives.

  • Synthesis of Cyclohexanone Intermediates:
    Aldol condensation of heteroaromatic aldehydes with acetylacetone in dimethyl sulfoxide (DMSO) solvent, catalyzed by a base such as piperidine, yields substituted cyclohexanones.

  • Cyclization with Hydrazine Hydrate:
    The cyclohexanone derivatives containing 1,3-dicarbonyl moieties react with hydrazine hydrate in acidic medium to form tetrahydro-1H-indazole derivatives.

  • Reaction Conditions:

    • Solvent: Methanol or DMSO
    • Reflux or ambient temperature stirring
    • Acidification post-reaction to precipitate product
  • Research Outcome:
    This method allows for the synthesis of multi-substituted tetrahydroindazoles, including this compound analogs, with yields up to 65-98%. Characterization includes FTIR, 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Step Conditions/Details
Aldol Condensation Heteroaromatic aldehydes + acetylacetone, base catalysis (piperidine), DMSO solvent
Cyclohexanone Intermediate Isolated as solid, characterized by NMR and IR
Cyclization Step Hydrazine hydrate, methanol, reflux or ambient stirring
Product Isolation Acidification, filtration, drying
Yield 65-98%
Characterization FTIR, NMR (1H, 13C), HRMS

Summary Table of Preparation Methods

Method Starting Materials Solvent/Conditions Temperature Reaction Time Yield Key Characterization Techniques
Cyclization of 4-methoxyphenylhydrazine with cyclohexanone 4-Methoxyphenylhydrazine, Cyclohexanone Ethanol or Acetic acid, Acidic medium Reflux (78-120 °C) Not specified Moderate to high NMR, MS
Condensation of α,β-unsaturated carbonyl with hydrazine 2-Benzylidenecyclohexanone, 4-Methoxyphenylhydrazine Glacial acetic acid 120 °C (reflux) 3 hours High TLC, NMR, Melting point
Multi-substituted cyclohexanone + hydrazine hydrate Substituted cyclohexanones, Hydrazine hydrate Methanol or DMSO, Acidic medium Ambient to reflux 5 hours or reflux 65-98% FTIR, 1H NMR, 13C NMR, HRMS

Detailed Research Outcomes and Analytical Data

  • NMR Spectroscopy:
    The 1H NMR spectra confirm the presence of aromatic protons from the 4-methoxyphenyl group and the tetrahydroindazole ring protons. Characteristic signals include methoxy group singlets around δ 3.7-3.8 ppm and multiplets for the cyclohexane ring protons.

  • Mass Spectrometry:
    Molecular ion peaks correspond to the expected molecular weight of 228.29 g/mol, confirming the molecular formula C14H16N2O.

  • FTIR Spectroscopy:
    Key absorption bands include N–N stretching vibrations, aromatic C–H, and methoxy C–O stretching, confirming functional groups.

  • Yields and Purity: Yields range from moderate to high (up to 98%) depending on method and reaction conditions. Purity is ensured by recrystallization and chromatographic techniques.

Scientific Research Applications

Scientific Research Applications

  • Anti-inflammatory Activity: Studies have explored the anti-inflammatory actions of 4,5,6,7-tetrahydro-1H-indazole derivatives. Specifically, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have demonstrated relatively high anti-inflammatory activity in the carrageenan edema test .
  • Drug Development: Indazole-containing derivatives are important heterocycles in drug molecules . Researchers have designed and synthesized indazole derivatives to evaluate their potential as inhibitors for enzymes such as tyrosine kinase fibroblast growth factor receptor (FGFR) and ERK, which are relevant in cancer therapy .
  • Antibacterial Activity: Novel multi-substituted indazole derivatives have been synthesized and characterized, revealing minor antibacterial activity. As the concentration of these compounds increases, so does their zone of inhibition, suggesting a concentration-dependent antibacterial effect .
  • Cancer Research: Studies suggest that indazole derivatives are active against cancer. Molecular docking analysis has been performed to understand the interactions of indazole derivatives with proteins like DNA gyrase, which is a bacterial enzyme involved in DNA replication and transcription . Certain indazole derivatives have demonstrated potent inhibitory activity against targets like IDO1, suggesting their potential as therapeutic agents .

Synthesis of Indazole Derivatives

Novel multi-substituted indazole derivatives can be synthesized from the treatment of hydrazine hydrates in MeOH/H+ with multi substituted cyclohexanone derivatives . These derivatives are characterized using spectroscopic data such as IR, 1H NMR, 13C NMR, and mass spectra .

Table of Indazole Derivatives and Their Applications

CompoundApplication
1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acidsAnti-inflammatory activity
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideTyrosine kinase fibroblast growth factor receptor (FGFR) inhibitor for cancer therapy
3(S)-thiomethyl pyrrolidine-1H-indazole derivativesERK inhibitors for cancer treatment
1H-indazole derivatives with disubstituent groups at both 4-position and 6-positionIDO1 inhibitory activity
Novel multi- substituted indazole derivativesMolecular docking has shown that the compound 5A, 4D, and 5F shows highest antibacterial activity and the remaining compounds exhibited moderate antibacterial activity. Molecular docking has been performed to understand interactions with proteins like DNA gyrase .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The methoxy group can enhance its binding affinity and selectivity, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Structural and Substituent Variations

The structural diversity of tetrahydro-indazole derivatives primarily arises from substitutions on the indazole core and the phenyl ring. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 3-(4-Methoxyphenyl) C₁₄H₁₆N₂O 244.29 58413-04-0
4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-indazole 3-(Trifluoromethyl) C₈H₉F₃N₂ 190.17 35179-55-6
4,5,6,7-Tetrahydro-3-(4-nitrophenyl)-1H-indazole 3-(4-Nitrophenyl) C₁₃H₁₃N₃O₂ 243.26 56005-82-4
1-(4-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole 1-(4-Nitrophenyl), 3-(Trifluoromethyl) C₁₄H₁₂F₃N₃O₂ 311.26 1018053-64-9
4,5,6,7-Tetrahydro-3,6,6-trimethyl-1H-indazole 3-Methyl, 6,6-Dimethyl C₁₀H₁₆N₂ 164.25 561300-65-0

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase molecular polarity and may enhance binding to biological targets .
  • Methoxy groups contribute to solubility and metabolic stability .

Physicochemical Properties

Critical physicochemical parameters are compared below:

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³)
Target Compound Not reported Not reported Not reported
4,5,6,7-Tetrahydro-3-(4-nitrophenyl)-1H-indazole 177–178 508.6 (Predicted) 1.315 (Predicted)
1-(4-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole Not reported Not reported Not reported
Propanoic Acid Derivatives (e.g., 4w) 197–198 Not reported Not reported

Key Observations :

  • Nitro-substituted derivatives exhibit higher melting points, likely due to stronger intermolecular interactions .
  • Propanoic acid-functionalized analogs (e.g., 4w) show lower melting points compared to nitro derivatives, reflecting reduced crystallinity .

Key Observations :

  • The target compound’s synthesis is straightforward but moderate-yielding .
  • InCl₃-catalyzed reactions achieve higher yields (up to 86%) for propanoic acid derivatives .

Biological Activity

4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 58413-04-0
  • Molecular Formula : C14H16N2O
  • Molecular Weight : 228.29 g/mol
  • IUPAC Name : 3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors in biological systems. The presence of the methoxy group enhances its binding affinity and selectivity, making it a valuable candidate for drug discovery.

Anti-inflammatory Activity

Research has demonstrated that derivatives of tetrahydroindazole exhibit anti-inflammatory properties. In a study involving carrageenan-induced edema in rats, the compound showed significant anti-inflammatory activity with an effective dose (ED50) of 3.5 mg/kg for the most active derivative .

Anticancer Properties

Indazole derivatives have been explored for their anticancer potential. For example, studies have shown that certain indazole compounds can inhibit various cancer cell lines with IC50 values ranging from single-digit nanomolar to micromolar levels. The compound's structure allows it to selectively inhibit kinases involved in cancer progression .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC50 Value
3-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-indazoleStructureModerate anti-inflammatoryN/A
3-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazoleStructureLower activity compared to methoxy derivativeN/A
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acidStructureHigh anti-inflammatory activity3.5 mg/kg

Study on Antimicrobial Activity

A recent study synthesized several derivatives of tetrahydroindazoles and evaluated their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the methoxy group exhibited enhanced antibacterial activity compared to their counterparts without this modification .

Molecular Docking Studies

Molecular docking studies have shown that tetrahydroindazoles interact effectively with the active sites of enzymes like DNA gyrase. This interaction suggests a mechanism through which these compounds can exert their antibacterial effects by inhibiting bacterial DNA replication processes .

Chemical Reactions Analysis

Cyclization Reactions

The compound’s synthesis involves cyclization of 4-methoxyphenylhydrazine with cyclohexanone under acidic conditions (e.g., ethanol or acetic acid) at elevated temperatures. This forms the tetrahydroindazole core via intramolecular dehydration.

Key Conditions :

  • Reagents : Cyclohexanone, 4-methoxyphenylhydrazine

  • Solvent : Ethanol or acetic acid

  • Temperature : 80–100°C

  • Time : 8–10 hours

Condensation with Aldehydes

The indazole’s NH group participates in condensation reactions with aromatic aldehydes. For example, reacting 4,5,6,7-tetrahydro-3-(4-methoxyphenyl)-1H-indazole with 4-methoxybenzaldehyde in glacial acetic acid yields a methylidene derivative .

Reaction Data:

ReactantConditionsProductYieldCitation
4-MethoxybenzaldehydeGlacial acetic acid, 120°C, 3h(7E)-3-(4-Methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-tetrahydroindazole61%

Mechanism :

  • Acid-catalyzed Schiff base formation between the indazole NH and aldehyde.

  • Dehydration to form the methylidene product.

Functionalization at the Methoxy Group

The 4-methoxyphenyl substituent can undergo demethylation under strong acidic or reducing conditions, though direct experimental data for this compound is limited. Related indazole derivatives show methoxy group transformations, such as:

  • Demethylation : Using HBr/AcOH or BBr₃ to yield phenolic derivatives.

  • Nitration : Electrophilic substitution at the para position relative to the methoxy group.

Biological Interactions (Receptor Binding)

While not a classical chemical reaction, the compound interacts with biological targets through hydrogen bonding and π-π stacking via:

  • Indazole N1/N2 atoms : Bind to enzymatic active sites.

  • Methoxy group : Enhances lipophilicity and receptor affinity .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey Product FeaturesApplications
CyclizationAcidic ethanol, 80–100°CCore structure formationSynthesis of indazole derivatives
Aldehyde CondensationGlacial acetic acid, refluxExtended conjugation via methylideneDrug design, fluorescence probes
Methoxy ModificationHBr/AcOH, BBr₃ (hypothetical)Phenolic derivativesTuning solubility/bioactivity

Mechanistic Insights

  • Cyclization : Proceeds via hydrazone intermediate formation followed by intramolecular nucleophilic attack.

  • Condensation : Acid catalysis stabilizes the transition state, favoring imine formation .

Q & A

Q. What are the common synthetic routes for 4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole?

Methodological Answer: The compound can be synthesized via:

  • Cyclocondensation Reactions : Reacting hydrazine derivatives with cyclic ketones or aldehydes. For example, hydrazine hydrochloride reacts with naphthalen-1-one derivatives under reflux conditions in ethanol or acetic acid, yielding amorphous solids after silica gel purification .
  • Catalytic Strategies : Transition metal-catalyzed reactions (e.g., Pd or Cu catalysts) or reductive cyclization of nitroarenes to form the indazole core .
  • Substitution Reactions : Introducing the 4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .

Table 1: Representative Synthetic Conditions

MethodReactantsSolvent/CatalystYieldReference
CyclocondensationNaphthalen-1-one + 4-methoxyphenylhydrazineEthanol/Acetic Acid10–75%
Reductive CyclizationNitroarene precursorsPd/C, H₂45–60%

Q. Which spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, δ = 3.8 ppm (singlet for methoxy group) and δ = 2.5–3.2 ppm (multiplet for tetrahydro protons) .
  • X-ray Crystallography : Resolves bond lengths/angles and confirms the fused bicyclic system. Crystallization in hydrated forms (e.g., ethyl carboxylate derivatives) provides insights into supramolecular packing .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₆H₁₇N₂O requires m/z 265.1341) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄ or CuI for coupling reactions; optimize ligand-to-metal ratios .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Temperature Control : Reflux at 80–100°C improves cyclocondensation kinetics without decomposition .
  • Purification : Use gradient elution (20–50% EtOAc/hexanes) on silica gel to isolate pure amorphous or crystalline products .

Q. What methodologies assess the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays :
  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory Screening : COX-2 inhibition assays using ELISA kits .
    • Molecular Docking : Simulate binding to target proteins (e.g., HSP90, kinases) using AutoDock Vina. Compare docking scores with known inhibitors .
    • ADMET Prediction : Use SwissADME or pkCSM to predict bioavailability, BBB penetration, and toxicity .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across studies to identify potency thresholds .
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
  • Metabolite Profiling : Use LC-MS to verify compound stability in assay media and rule out degradation artifacts .

Q. What advanced techniques characterize its solid-state structure and stability?

Methodological Answer:

  • Single-Crystal XRD : Resolve hydrogen bonding networks (e.g., O–H···N interactions in hydrated forms) .
  • Stability Studies : Conduct forced degradation (acid/base/oxidative stress) followed by RP-HPLC to identify impurities. Core-shell columns (e.g., C18) provide high resolution for degradants .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C typical for indazoles) .

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